molecular formula C18H20N4O4S B2444572 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide CAS No. 921571-76-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide

Cat. No.: B2444572
CAS No.: 921571-76-8
M. Wt: 388.44
InChI Key: JRVZVAKHESKADX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-16(19-12-5-6-14-15(7-12)26-10-25-14)8-13-9-27-18(21-13)22-17(24)20-11-3-1-2-4-11/h5-7,9,11H,1-4,8,10H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZVAKHESKADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their biological significance. The molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, and it has a molecular weight of approximately 378.46 g/mol.

PropertyValue
Molecular FormulaC18H22N4O3S
Molecular Weight378.46 g/mol
CAS Number1329366-10-0
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole component may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The benzo[d][1,3]dioxole structure is known to interact with neurotransmitter receptors, possibly influencing neurochemical signaling pathways.

Anticancer Activity

Studies have shown that similar compounds exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to induce apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating its possible use as an antimicrobial agent.

Neuroprotective Effects

Research suggests that compounds with the benzo[d][1,3]dioxole structure may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated a related thiazole compound and found it to inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Activity : In a clinical trial assessing the antimicrobial properties of thiazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Basic: What are the common synthetic pathways for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole precursors. Key steps include:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., triethylamine in DMF) .
  • Step 2: Introduction of the cyclopentylurea moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DCM) and catalysts like HOBt/DCC .
  • Step 3: Final acetamide linkage using chloroacetyl chloride or activated esters under controlled temperatures (20–25°C) .
    Monitoring: Reaction progress is tracked via TLC or HPLC, with purification via recrystallization (ethanol/DMF mixtures) .

Advanced: How can researchers optimize regioselectivity during thiazole ring formation to minimize side products?

Regioselectivity challenges arise from competing nucleophilic sites in thiazole precursors. Strategies include:

  • Solvent polarity modulation: Polar aprotic solvents (e.g., DMF) favor thiazole cyclization over alternative pathways .
  • Temperature control: Lower temperatures (0–5°C) reduce kinetic side reactions .
  • Catalyst screening: Use of Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution .
    Validation: 2D NMR (e.g., HSQC, HMBC) confirms regiochemistry, while LC-MS identifies side products .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy: ¹H/¹³C NMR confirms functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.1 ppm; thiazole C=S at δ 165–170 ppm) .
  • Mass spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₃O₄S₂: 448.09) .
  • HPLC: Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Contradictions often stem from pharmacokinetic variability. Methodological approaches:

  • Metabolic stability assays: Use liver microsomes to assess compound degradation .
  • Plasma protein binding: Equilibrium dialysis quantifies free drug availability .
  • Dosage adjustment: Pharmacokinetic modeling (e.g., NONMEM) optimizes dosing regimens .

Basic: What biological targets or pathways are associated with this compound?

Preliminary studies suggest activity against:

  • Kinase inhibition: EGFR and VEGFR-2 (IC₅₀ = 0.8–1.2 μM in A549 cells) .
  • Antimicrobial activity: Gram-positive bacteria (MIC = 8–16 μg/mL) via membrane disruption .
    Assays: MTT for cytotoxicity; agar dilution for antimicrobial screening .

Advanced: What strategies are effective for improving solubility without compromising bioactivity?

  • Prodrug design: Introduce phosphate esters at the acetamide group, hydrolyzed in vivo .
  • Co-crystallization: Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (particle size <200 nm) .

Basic: How should researchers address low synthetic yields during the final coupling step?

Common issues include steric hindrance from the cyclopentyl group. Solutions:

  • Activating agents: Use EDCI/HOAt instead of DCC for efficient amide bond formation .
  • Microwave-assisted synthesis: Reduces reaction time (10–15 min vs. 12 h) and improves yields .

Advanced: How can computational methods aid in predicting SAR for analogs?

  • Molecular docking: AutoDock Vina screens analogs against EGFR (PDB: 1M17) to prioritize synthesis .
  • QSAR models: Train on datasets (e.g., ChEMBL) to predict logP and IC₅₀ values .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability: Degrades >5% at 40°C/75% RH over 4 weeks; store at –20°C .
  • Photostability: Protect from light due to thiazole ring photosensitivity .

Advanced: How can in silico toxicology tools mitigate risks in preclinical development?

  • ADMET prediction: Use SwissADME for bioavailability and hepatotoxicity alerts .
  • DEREK Nexus: Flags structural alerts (e.g., mutagenic thiazole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.